1-(3-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3/c18-12-2-1-3-13(8-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-4-6-26-7-5-21/h1-3,8-9,11H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPSSXSFBVPCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidinone core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolopyrimidinone ring system.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the morpholinyl group: The morpholinyl group is attached via a nucleophilic substitution reaction, where the morpholine reacts with an electrophilic intermediate.
Industrial production methods for this compound may involve optimization of these synthetic steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation, particularly at functional groups such as ketones or morpholine-derived moieties. Common oxidizing agents include:
| Agent | Target Functional Group | Example Reaction |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Ketones | Oxidation of ketone to carboxylic acid |
| Potassium permanganate (KMnO₄) | Morpholine ring | Oxidation of secondary amines to nitroxides or nitriles |
Reduction Reactions
Reduction typically targets carbonyl groups or aromatic systems:
| Agent | Target Functional Group | Example Reaction |
|---|---|---|
| Sodium borohydride (NaBH₄) | Ketones | Reduction to secondary alcohols |
| Lithium aluminum hydride (LiAlH₄) | Pyrimidine ring | Reduction of aromatic rings to dihydro derivatives |
Substitution Reactions
The compound exhibits reactivity at the morpholine ring and phenyl group:
-
Nucleophilic Substitution : Morpholine’s secondary amine is susceptible to alkylation or acylation using electrophiles (e.g., alkyl halides, acid chlorides).
-
Aromatic Substitution : The 3-chlorophenyl group may undergo meta-directing substitution reactions (e.g., nitration, sulfonation) due to the electron-withdrawing chlorine atom.
Hydrolysis
The pyrazolo[3,4-d]pyrimidine core can hydrolyze under acidic/basic conditions, leading to ring-opening products. For example:
-
Acidic hydrolysis may cleave the pyrazole-pyrimidine fusion, forming smaller heterocycles.
-
Basic conditions could deprotonate the NH groups, affecting stability .
3. Biological Activity and Mechanistic Insights
Pyrazolo[3,4-d]pyrimidines are known kinase inhibitors, with potential applications in oncology and inflammation. While specific data for this compound is limited, analogs demonstrate:
-
Kinase Inhibition : Interaction with targets like p70S6K, Atk1, and Atk2 via binding to ATP-binding pockets .
-
Anticancer Activity : Induction of apoptosis and inhibition of cell proliferation, likely mediated by kinase inhibition.
4. Analytical Techniques
Reactions are typically monitored using:
-
NMR Spectroscopy : To track changes in proton environments (e.g., NH, aromatic protons).
-
Mass Spectrometry : To confirm molecular weight and purity.
5. Challenges and Considerations
-
Stability : The morpholine side chain may degrade under harsh reaction conditions.
-
Selectivity : Substitution reactions require careful control to avoid undesired modifications (e.g., over-oxidation).
6. Future Directions
Research into this compound could focus on:
-
Structure-Activity Relationships (SAR) : Optimizing substitutions for enhanced kinase selectivity.
-
Prodrug Development : Improving solubility or targeting via bioconjugation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(3-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed efficacy against breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cell lines through mechanisms involving apoptosis and cell cycle arrest .
Targeting Kinase Activity
The compound's structural features suggest potential as a kinase inhibitor. Kinases are critical in signaling pathways related to cancer progression. The presence of the morpholine group may enhance selectivity towards specific kinases, which is crucial for developing targeted cancer therapies .
Neuropharmacology
GABA Receptor Modulation
Preliminary studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can interact with GABA receptors, which are essential in mediating inhibitory neurotransmission in the brain. This interaction suggests potential applications in treating neurological disorders such as anxiety and epilepsy .
Synthetic Chemistry
Synthesis of Novel Derivatives
The compound can serve as a precursor for synthesizing novel derivatives with modified pharmacological profiles. Researchers have explored various synthetic routes to functionalize the pyrazolo[3,4-d]pyrimidine scaffold, leading to compounds with enhanced biological activity or altered selectivity for specific targets .
Data Table: Summary of Applications
Case Studies
-
Case Study on Anticancer Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives revealed that certain modifications led to increased cytotoxicity against breast and lung cancer cell lines. The study utilized MTT assays to evaluate cell viability and demonstrated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity . -
Exploration of GABA Receptor Interactions
Another investigation focused on the neuropharmacological effects of pyrazolo[3,4-d]pyrimidines. The results indicated that these compounds could act as positive allosteric modulators of GABA receptors, suggesting a potential therapeutic role in neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives, such as:
1-(2-Fluorophenyl)-3-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one: This compound has a fluorophenyl group instead of a chlorophenyl group, which may influence its chemical and biological properties.
1-(3-Methylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one: The presence of a methyl group instead of a chlorine atom can affect the compound’s reactivity and interactions.
1-(3-Bromophenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one: The bromophenyl group introduces different steric and electronic effects compared to the chlorophenyl group.
Biological Activity
The compound 1-(3-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities, particularly in cancer therapy and as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves several chemical reactions including cyclization and substitution reactions. For the specific compound , the synthesis pathway involves:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through a multi-step reaction involving precursors such as 3-chlorophenyl derivatives and morpholine.
- Substitution Reactions : The introduction of the morpholine group is critical for enhancing biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting cell proliferation in various cancer cell lines:
- MCF-7 Breast Cancer Cells : It exhibited an IC50 value of approximately 10.79 μM, which is notably lower than that of Etoposide (IC50 = 18.75 μM) .
- Mechanism of Action : The compound acts primarily as a cyclin-dependent kinase 2 (CDK2) inhibitor , which is crucial for cell cycle regulation. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .
Antifungal Activity
In addition to anticancer effects, some derivatives within this class have shown antifungal properties against pathogenic strains:
- Studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance antifungal activity against strains such as Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives can be significantly influenced by structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Morpholine Group | Enhances binding affinity to target enzymes |
| Chlorophenyl Substituent | Improves potency against cancer cell lines |
| Alkyl Chain Length | Affects solubility and bioavailability |
Case Studies
Several studies have reported on the biological evaluation of similar compounds:
- Study on CDK2 Inhibitors :
- Antifungal Evaluation :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 3-chlorophenylhydrazine and substituted pyrimidine intermediates. Key steps include introducing the morpholin-4-yl-2-oxoethyl group through alkylation or coupling reactions. Optimization strategies include:
- Using catalysts like copper triflate to enhance reaction efficiency (yields up to 85% reported) .
- Adjusting solvent polarity (e.g., DMF or acetonitrile) and temperature (80–120°C) to control regioselectivity .
- Employing continuous-flow reactors to improve scalability and consistency .
Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination (if crystalline forms are obtainable) .
- Purity assessment uses HPLC (≥95% purity threshold) and TLC for reaction monitoring .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Early studies indicate:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays .
- Anti-inflammatory Effects : Inhibition of COX-2 (IC₅₀ ~10 µM) in enzyme-linked immunosorbent assays (ELISA) .
- Cellular Signaling Modulation : Dose-dependent suppression of NF-κB in macrophage models (western blot validation) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) influence the compound’s bioactivity and selectivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Chlorophenyl Position : 3-chlorophenyl enhances metabolic stability compared to 2- or 4-substituted analogs (microsomal stability assays) .
- Morpholin-4-yl Group : Critical for kinase inhibition (e.g., PI3Kα IC₅₀ = 0.5 nM) due to hydrogen bonding with ATP-binding pockets .
- Oxoethyl Linker : Replacing with thioethyl reduces potency by 50%, highlighting the role of carbonyl interactions .
- Experimental Design : Parallel synthesis of analogs followed by in vitro screening (e.g., kinase panels, cytotoxicity assays) .
Q. What strategies address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Contradictions may arise from:
- Assay Conditions : Differences in ATP concentrations (kinase assays) or serum content (cell-based assays). Standardize protocols using reference inhibitors (e.g., staurosporine) .
- Compound Stability : Degradation in DMSO stock solutions—validate via LC-MS before assays .
- Off-Target Effects : Use CRISPR-edited cell lines or siRNA knockdown to confirm target specificity .
Q. What computational approaches predict binding modes and optimize pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., PI3K or COX-2) .
- ADME Prediction : SwissADME or QikProp to assess logP (optimal range: 2–4), solubility (>50 µM), and CYP450 inhibition risks .
- Metabolite Identification : In silico tools like Meteor (Lhasa Ltd.) predict Phase I/II metabolites for toxicity screening .
Q. How can synthetic yields be improved while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu complexes for Suzuki-Miyaura couplings (reported 90% yield with Pd(OAc)₂) .
- Green Chemistry : Use microwave-assisted synthesis to reduce reaction times (30 minutes vs. 24 hours) and byproduct formation .
- Workflow Automation : Robotic platforms for precise reagent addition and temperature control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
